

Application Notes and Protocols: Synthesis of (Z)-8-Dodecenyl Acetate via Wittig Reaction

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Compound of Interest		
Compound Name:	(Z)-8-Dodecenyl acetate	
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Abstract

(Z)-8-Dodecenyl acetate is a key component of the sex pheromone of the oriental fruit moth, Grapholita molesta, and other lepidopteran insects.[1][2] Its synthesis is of significant interest for applications in pest management through mating disruption and monitoring. The Wittig reaction provides a classic and reliable method for the stereoselective synthesis of (Z)-alkenes, making it a suitable approach for preparing (Z)-8-dodecenyl acetate.[3][4][5] This document provides a detailed protocol for the synthesis of (Z)-8-dodecenyl acetate using the Wittig reaction, along with data presentation and visualizations to aid in experimental execution and understanding.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4][6] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. A key advantage of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. For the synthesis of (Z)-alkenes, unstabilized ylides (where the group attached to the carbanion is an alkyl group) are typically employed, as they predominantly yield the (Z)-isomer. [4][5] This protocol details the synthesis of (Z)-8-dodecenyl acetate, a biologically active pheromone component, through a Wittig reaction between a C8 aldehyde and a C4 ylide, followed by acetylation.



Data Presentation

Parameter	Value	Reference
Starting Materials		
Triphenylphosphine	26.2 g (100 mmol)	[3]
1-Bromobutane	13.7 g (100 mmol)	[3]
n-Butyllithium	100 mmol	[7]
Octanal	12.8 g (100 mmol)	[3]
Acetic Anhydride	15.3 g (150 mmol)	[3]
Pyridine	11.9 mL (150 mmol)	[3]
Product		
Product Name	(Z)-8-Dodecenyl acetate	
Overall Yield	41.5%	[1]
(Z/E) Ratio	83:17	[1]
Isomeric Purity (Z)	85%	[2]

Experimental Protocols

This protocol is divided into three main stages: preparation of the phosphonium salt, the Wittig reaction to form the alkene, and subsequent acetylation to yield the final product.

Part 1: Preparation of Butyltriphenylphosphonium Bromide

- Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve triphenylphosphine (26.2 g, 100 mmol) in 200 mL of anhydrous toluene.[3]
- Addition of Alkyl Halide: Add 1-bromobutane (13.7 g, 100 mmol) to the solution.[3]
- Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.



- Isolation of Phosphonium Salt: Cool the mixture to room temperature. The butyltriphenylphosphonium bromide will precipitate as a white solid.[3]
- Purification: Collect the solid by filtration, wash it with cold diethyl ether, and dry it under a vacuum.[3]

Part 2: Wittig Reaction for the Synthesis of (Z)-8-Dodecen-1-ol

- Ylide Formation: In a three-necked flask under a nitrogen atmosphere, suspend the prepared butyltriphenylphosphonium bromide (100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C using a dry ice/acetone bath.[3]
- Deprotonation: Slowly add n-butyllithium (100 mmol) to the cooled suspension. Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete formation of the ylide.[7]
- Addition of Aldehyde: Cool the reaction mixture back down to -78°C and add a solution of octanal (12.8 g, 100 mmol) in 50 mL of THF dropwise.[3]
- Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[3]
- Quenching: Quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride.[3]
- Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).[3]
- Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-8-dodecen-1-ol.[3]

Part 3: Acetylation of (Z)-8-Dodecen-1-ol

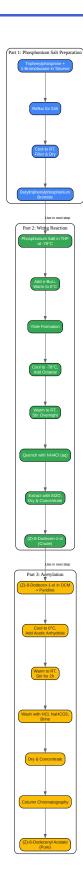
- Reaction Setup: Dissolve the crude (Z)-8-dodecen-1-ol in 200 mL of dichloromethane and add pyridine (11.9 mL, 150 mmol).[3]
- Acetylation: Cool the mixture to 0°C and slowly add acetic anhydride (15.3 g, 150 mmol).
 Allow the reaction to warm to room temperature and stir for 2 hours.[3]



- Work-up: Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).[3]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent to afford pure **(Z)-8-dodecenyl acetate**.[3]

Visualizations Experimental Workflow



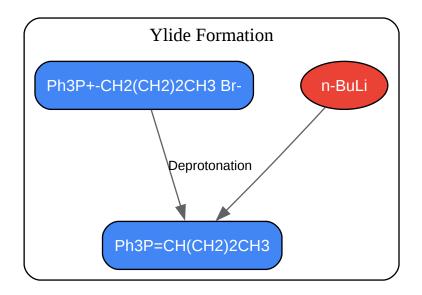


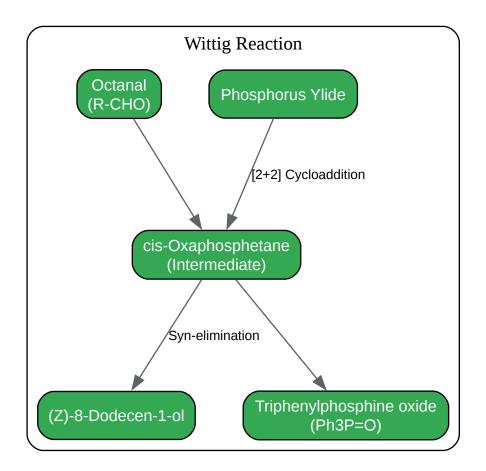
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Caption: Experimental workflow for the synthesis of (Z)-8-Dodecenyl acetate.



Wittig Reaction Mechanism for (Z)-Alkene Formation





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Caption: Mechanism of the Wittig reaction leading to a (Z)-alkene.



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